molecular formula C12H13NO4S B8299999 5-(n-Butylcarbamoyloxy)-1,3-benzoxathiol-2-one

5-(n-Butylcarbamoyloxy)-1,3-benzoxathiol-2-one

Cat. No. B8299999
M. Wt: 267.30 g/mol
InChI Key: XCOWDJNNCGADLL-UHFFFAOYSA-N
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Patent
US04349685

Procedure details

5-hydroxy-1,3-benzoxathiol-2-one (14.3 grams) was mixed with n-butyl isocyanate (8.85 grams) in 175 milliliters of methyl ethyl ketone in the presence of 1.3 milliliters of triethylamine. The reaction mixture was then heated at reflux temperature for 2.5 hours. The solvent was then removed from the reaction mixture by evaporation in vacuo. The off-white solid residue was recrystallized from toluene and the purified product, 5-(n-butylcarbamoyloxy)-1,3-benzoxathiol-2-one was obtained, as a white, fluffy, crystalline solid with a melting point of 99°-100° C. Elemental analysis calculated for C12H13NO4S (percent): carbon--53.92; hydrogen--4.90; nitrogen--5.24. Found: carbon--54.1; hydrogen--4.89; nitrogen--5.27.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
8.85 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](=[O:10])[S:7][C:6]=2[CH:11]=1.[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15].C(N(CC)CC)C>C(C(C)=O)C>[CH2:12]([NH:16][C:17]([O:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8](=[O:10])[S:7][C:6]=2[CH:11]=1)=[O:18])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
OC=1C=CC2=C(SC(O2)=O)C1
Name
Quantity
8.85 g
Type
reactant
Smiles
C(CCC)N=C=O
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed from the reaction mixture by evaporation in vacuo
CUSTOM
Type
CUSTOM
Details
The off-white solid residue was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(=O)OC=1C=CC2=C(SC(O2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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